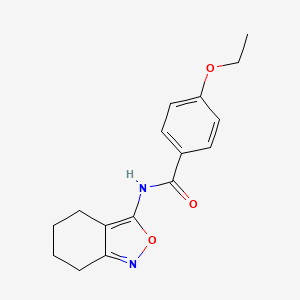

4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

CAS No.:

Cat. No.: VC15315948

Molecular Formula: C16H18N2O3

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O3 |

|---|---|

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |

| Standard InChI | InChI=1S/C16H18N2O3/c1-2-20-12-9-7-11(8-10-12)15(19)17-16-13-5-3-4-6-14(13)18-21-16/h7-10H,2-6H2,1H3,(H,17,19) |

| Standard InChI Key | RQDIJULCGHZYBG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted with an ethoxy group at the para position of the benzene ring. The amide nitrogen is linked to a 4,5,6,7-tetrahydro-2,1-benzoxazole moiety, a bicyclic system combining a six-membered cyclohexane ring fused to an oxazole heterocycle. This unique structure is represented by the SMILES notation CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 and the InChIKey RQDIJULCGHZYBG-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |

| PubChem CID | 16013461 |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves sequential functionalization steps:

-

Preparation of 4-Ethoxybenzoic Acid: Ethylation of 4-hydroxybenzoic acid using ethyl bromide in the presence of a base.

-

Activation of the Carboxylic Acid: Conversion to an acyl chloride or mixed anhydride for amide bond formation.

-

Coupling with 3-Amino-4,5,6,7-tetrahydro-2,1-benzoxazole: Reacting the activated carboxylic acid with the benzoxazole amine under inert conditions.

Critical parameters include solvent choice (e.g., dichloromethane for acylation steps), reaction temperature (often room temperature to 60°C), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization yields the final compound with reported purity >95% .

Challenges in Synthesis

The bicyclic benzoxazole moiety introduces steric hindrance, potentially slowing amidation kinetics. Optimizing catalysts—such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt)—may enhance coupling efficiency. Scalability remains untested, posing a barrier to industrial production.

Biological Activity and Mechanistic Insights

Putative Targets

-

Enzymatic Targets: Potential inhibition of COX-2 or phosphodiesterases (PDEs), common in anti-inflammatory agents.

-

Receptor Targets: Interaction with serotonin (5-HT) or dopamine receptors, inferred from benzoxazole-containing psychotropics.

Mechanistic validation requires target-specific assays, such as radioligand binding studies or enzymatic activity assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume